3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione
Description
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-aminophenylthio substituent at position 3 and a 4-iodophenyl group at position 1. The pyrrolidine-2,5-dione (succinimide) core is a well-established scaffold in medicinal chemistry, known for its ability to interact with ion channels and neurotransmitter transporters . The 4-iodophenyl moiety introduces significant steric bulk and electron-withdrawing effects, while the 4-aminophenylthio group may contribute to hydrogen bonding and polar interactions, influencing both target affinity and pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O2S/c17-10-1-5-12(6-2-10)19-15(20)9-14(16(19)21)22-13-7-3-11(18)4-8-13/h1-8,14H,9,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWAWLQTGULHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by ring opening to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to form the desired pyrrolidine-2,5-dione derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine-2,5-dione core can interact with various enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Pyrrolidine-2,5-dione Derivatives
Key Observations:
Substituent Effects on Activity: The 4-iodophenyl group in the target compound contrasts with smaller substituents (e.g., ethoxy, methylisoxazole) in analogs. Bulky groups like iodine may enhance target specificity but reduce oral bioavailability due to increased molecular weight (>450 g/mol) and polar surface area (PSA) . Compound 4 (), with a 3-morpholinopropyl linker, demonstrated potent anticonvulsant activity (ED₅₀ = 62.14 mg/kg) in the maximal electroshock seizure (MES) test, suggesting that linker flexibility and amine moieties enhance ion channel modulation .
Bioavailability Considerations :
- The target compound’s iodine atom contributes to a higher molecular weight (453.25 g/mol) compared to analogs like the ethoxyphenyl variant (357.40 g/mol). According to Veber et al. (2002), molecules with >500 g/mol or PSA >140 Ų often exhibit reduced oral bioavailability; the target compound’s PSA (~85–100 Ų) and moderate rotatable bond count (~5) may favor absorption .
- Derivatives with trifluoromethyl groups (e.g., ) show increased lipophilicity (logP ~3.5), which may enhance blood-brain barrier penetration but risk hepatotoxicity .
Anticonvulsant vs. Analgesic Activity: Pyrrolidine-2,5-dione derivatives with dual activity (e.g., anticonvulsant and antinociceptive) often feature balanced sodium/calcium channel inhibition.
Molecular Property Analysis
Table 2: Molecular Properties Influencing Bioavailability
Key Insights:
- The target compound’s moderate logP (~2.8) suggests a balance between solubility and membrane permeability, aligning with Veber’s criteria for bioavailability (logP <5, PSA <140 Ų) .
Biological Activity
3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione, with the CAS number 903777-35-5, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 424.26 g/mol. It is synthesized through a multi-step process involving the reaction of maleic anhydride with aromatic amines, leading to various intermediates before yielding the final product. The presence of both amino and iodo groups on the aromatic rings enhances its reactivity and biological potential.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that derivatives of pyrrolidine-2,5-diones can act as weak inhibitors of specific enzymes involved in drug metabolism. For instance, a related compound was found to inhibit the metabolism of all-trans retinoic acid by rat liver microsomes by 68-75% . This suggests potential applications in modulating drug interactions.
Anticancer Potential
The compound's structure allows for interactions with various molecular targets, which may include enzymes and receptors involved in cancer pathways. The specific mechanisms are still under investigation, but the compound's ability to modulate biological pathways indicates its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific proteins involved in cell signaling and metabolism. The pyrrolidine core may facilitate binding to target enzymes or receptors, leading to downstream effects on cellular processes.
Study on Enzyme Inhibition
In a study examining the inhibition of retinoic acid metabolism, derivatives similar to this compound showed significant inhibition rates when tested against various microsomal enzymes. For example:
- Rat Liver Microsomes : 68-75% inhibition.
- Human Liver Microsomes : 19.3% inhibition.
This variability in inhibition suggests that structural modifications can significantly influence activity against different enzymes .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrrolidine derivatives:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Pyrrolidine-2,5-dione derivatives | Weak enzyme inhibitors | Common core structure |
| Thiazolidine derivatives | Diverse biological properties | Similar five-membered ring structure |
| 3-Aminophenyl derivatives | Potential anticancer activity | Presence of amino group |
This compound stands out due to its combination of functional groups that enhance its reactivity and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
